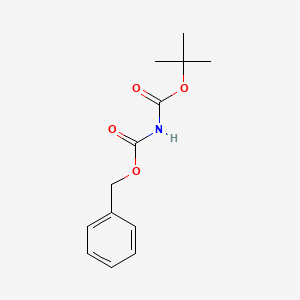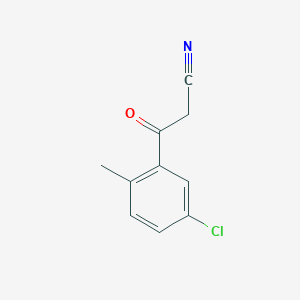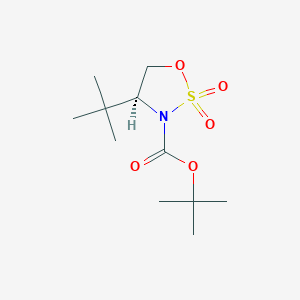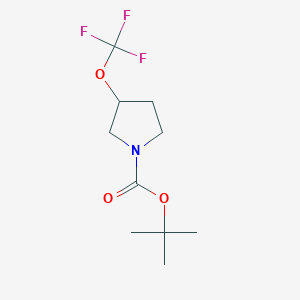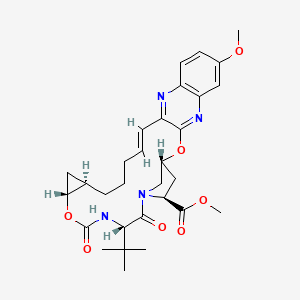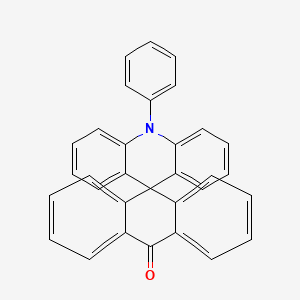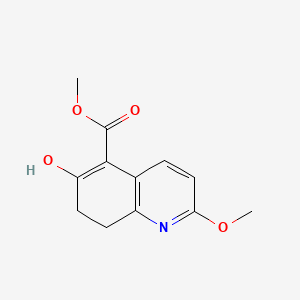![molecular formula C18H26BF2NO2 B3090114 4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine CAS No. 1206594-03-7](/img/structure/B3090114.png)
4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
説明
This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has a complex structure with a difluoromethyl group attached to the piperidine ring and a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or boronate esters . For example, a related compound was synthesized using 4-(3-bromo-phenyl)-1-methyl-1H-pyrazole, bis(pinacolato)diborane, and potassium acetate in N,N-dimethyl-formamide .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The bond lengths and angles obtained from such analysis should match the results from DFT optimized structure calculations .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the boronate ester group . For example, in a related compound, a reaction was carried out with 1,1’-bis(diphenylphosphino)ferrocene and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using computational methods . For example, the boiling point is predicted to be 397.4±42.0 °C, the density is predicted to be 1.12±0.1 g/cm3, and the pKa is predicted to be 4.94±0.10 .科学的研究の応用
PET Imaging and Neuroinflammation
Compounds similar to 4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine are used in the development of PET imaging agents. For instance, a study focused on synthesizing and evaluating an 18F-labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This research highlighted the potential of such compounds in diagnosing and understanding neurodegenerative diseases like Alzheimer's disease through non-invasive imaging techniques (H. Lee et al., 2022).
Neuropharmacology
In the field of neuropharmacology, piperidine derivatives are explored for their potential therapeutic effects. For example, specific piperidine compounds have been studied for their anti-acetylcholinesterase activity, which is crucial for treating conditions like dementia and Alzheimer's disease. This demonstrates the relevance of such compounds in developing new treatments for central nervous system disorders (H. Sugimoto et al., 1990).
Analgesic Research
Piperidine derivatives are also investigated for their analgesic properties. Research in this area focuses on developing compounds that can serve as potent pain relievers without the adverse side effects associated with traditional analgesics. Such studies are crucial for enhancing pain management therapies (G. Loew et al., 1988).
Antipsychotic and Procognitive Activities
The exploration of novel compounds for their antipsychotic-like and procognitive activities is another significant area of research. Compounds with specific structural features have been identified to show potential in treating psychiatric disorders such as schizophrenia, indicating the importance of chemical synthesis and pharmacological evaluation in drug development (F. Liu et al., 2008).
作用機序
Target of Action
The compound “4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine” is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects .
Mode of Action
The compound interacts with its targets through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The molecular structure optimized by Density Functional Theory (DFT) is identical with the single crystal structure determined by single crystal X-ray diffraction .
Biochemical Pathways
The compound affects the carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds from simpler precursors.
Pharmacokinetics
The compound’s stability to water and air is noted, which could influence its bioavailability .
Result of Action
The compound’s action results in the formation of complex organic compounds from simpler precursors through carbon-carbon coupling and carbon heterocoupling reactions . It also reveals the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .
Action Environment
Environmental factors such as the presence of water and air can influence the compound’s action, efficacy, and stability . The compound is noted to be stable to water and air , which suggests that it can maintain its efficacy in various environmental conditions.
特性
IUPAC Name |
4,4-difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BF2NO2/c1-16(2)17(3,4)24-19(23-16)15-7-5-14(6-8-15)13-22-11-9-18(20,21)10-12-22/h5-8H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJYAWJXSDRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124351 | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206594-03-7 | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206594-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
